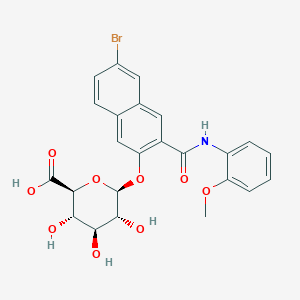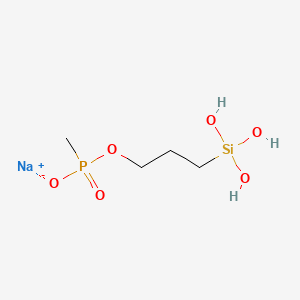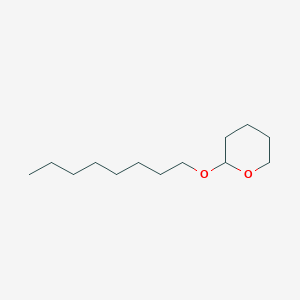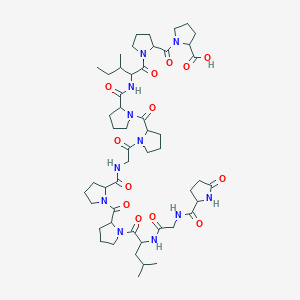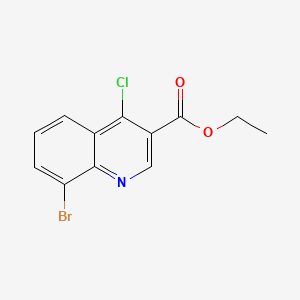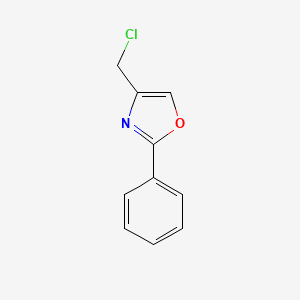
Cloruro de bis(4-fluorofenil)fosfina
Descripción general
Descripción
Bis(4-fluorophenyl)chlorophosphine is a chemical compound with the molecular formula C₁₂H₈ClF₂P. It consists of two phenyl rings, each substituted with a fluorine atom at the para-position, and a phosphorus atom bonded to a chlorine atom. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Phosphorus Trichloride Route: One common method involves the reaction of phosphorus trichloride (PCl₃) with 4-fluorophenyl magnesium bromide (Grignard reagent) to form Bis(4-fluorophenyl)chlorophosphine.
Direct Halogenation: Another approach is the direct halogenation of Bis(4-fluorophenyl)phosphine using chlorine gas in the presence of a suitable catalyst.
Industrial Production Methods:
Batch Process: In industrial settings, Bis(4-fluorophenyl)chlorophosphine is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Process: Some manufacturers may use continuous flow reactors to enhance production efficiency and ensure consistent product quality.
Types of Reactions:
Oxidation: Bis(4-fluorophenyl)chlorophosphine can undergo oxidation reactions to form Bis(4-fluorophenyl)phosphine oxide.
Reduction: Reduction reactions can convert Bis(4-fluorophenyl)chlorophosphine to Bis(4-fluorophenyl)phosphine.
Substitution: The chlorine atom in Bis(4-fluorophenyl)chlorophosphine can be substituted with other nucleophiles, such as alcohols or amines, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as methanol (CH₃OH) and ammonia (NH₃) are typically employed.
Major Products Formed:
Oxidation: Bis(4-fluorophenyl)phosphine oxide
Reduction: Bis(4-fluorophenyl)phosphine
Substitution: Various phosphine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Bis(4-fluorophenyl)chlorophosphine is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a building block for synthesizing complex phosphorus-containing compounds.
Biology: It is used in the study of enzyme inhibitors and as a reagent in biochemical assays.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Bis(4-fluorophenyl)chlorophosphine exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the phosphorus atom is oxidized, resulting in the formation of a phosphine oxide. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with biological molecules or chemical substrates through its phosphorus and fluorine atoms.
Comparación Con Compuestos Similares
Bis(4-fluorophenyl)phosphine: Similar structure but lacks the chlorine atom.
Bis(4-fluorophenyl)phosphine oxide: Oxidized form of Bis(4-fluorophenyl)phosphine.
Bis(4-fluorophenyl)methanol: Contains a methanol group instead of the phosphorus atom.
Uniqueness: Bis(4-fluorophenyl)chlorophosphine is unique due to its combination of fluorine atoms and the presence of a chlorine atom bonded to phosphorus. This combination imparts distinct chemical reactivity and makes it suitable for a wide range of applications that other similar compounds cannot fulfill.
Propiedades
IUPAC Name |
chloro-bis(4-fluorophenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2P/c13-16(11-5-1-9(14)2-6-11)12-7-3-10(15)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFWYPBHSZATST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402631 | |
| Record name | BIS(4-FLUOROPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23039-97-6 | |
| Record name | Chlorobis(4-fluorophenyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23039-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIS(4-FLUOROPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


